molecular formula C15H30N2O4 B1388339 tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate CAS No. 1212386-61-2

tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate

Cat. No. B1388339
M. Wt: 302.41 g/mol
InChI Key: KMWBSXFVUCPBFD-LBPRGKRZSA-N
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Description

“tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate” is a chemical compound. It is also known as "®-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate" . The compound is used for research and development purposes .


Molecular Structure Analysis

The molecular formula of the compound is C11H22N2O2 . The average mass is 229.319 Da and the monoisotopic mass is 229.179031 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm^3 . The boiling point is 326.4±27.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 56.9±3.0 kJ/mol . The flash point is 151.2±23.7 °C . The index of refraction is 1.498 . The molar refractivity is 63.1±0.3 cm^3 .

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 . It is recommended to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) when handling the compound .

Relevant Papers There are several peer-reviewed papers and technical documents related to similar compounds . These documents can provide more detailed information on the synthesis, properties, and applications of these compounds.

properties

IUPAC Name

tert-butyl (2S)-2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O4/c1-6-19-15(20-7-2)8-9-17(12(10-15)11-16)13(18)21-14(3,4)5/h12H,6-11,16H2,1-5H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWBSXFVUCPBFD-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(C(C1)CN)C(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1(CCN([C@@H](C1)CN)C(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 2
tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 3
tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 4
tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 5
tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate
Reactant of Route 6
tert-Butyl (2S)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate

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